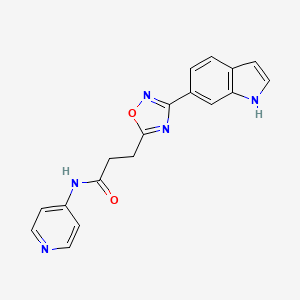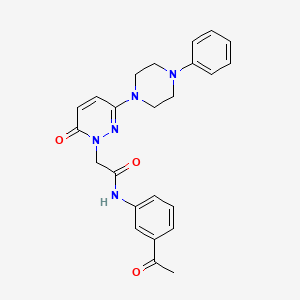![molecular formula C21H20BrN3O B12164239 N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine](/img/structure/B12164239.png)
N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{(E)-[3-(4-溴苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-1-(四氢呋喃-2-基)甲胺是一种复杂的有机化合物 ,属于吡唑衍生物 类。该化合物以含有溴苯基、苯基和四氢呋喃环为特征。
准备方法
合成路线和反应条件
N-{(E)-[3-(4-溴苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-1-(四氢呋喃-2-基)甲胺的合成通常涉及以下步骤:
吡唑核的形成: 这可以通过在酸性或碱性条件下将肼与适当的β-二酮或β-酮酸酯反应来实现。
溴苯基和苯基的引入: 该步骤涉及在偶联反应中使用溴苯和苯衍生物,例如铃木或Heck偶联,将溴苯基和苯基连接到吡唑核上。
亚胺键的形成: 最后一步涉及在温和酸性条件下将吡唑衍生物与四氢呋喃-2-甲醛缩合,形成亚胺键。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但已针对大规模生产进行了优化。这包括使用连续流反应器、对反应条件进行高通量筛选以及使用催化剂来提高产率并缩短反应时间。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吡唑环上,导致形成各种氧化衍生物。
还原: 还原反应可以针对亚胺键,将其转化为胺。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。
主要产品
氧化: 氧化的吡唑衍生物。
还原: 胺衍生物。
取代: 取代的溴苯基衍生物。
科学研究应用
化学
催化: 该化合物可用作过渡金属催化中的配体,促进各种有机转化。
材料科学: 它可以掺入聚合物中或用作合成先进材料的构建模块。
生物学
药物发现: 该化合物独特的结构使其成为药物发现的潜在候选者,尤其是在抗炎药或抗癌药的开发中。
生物探针: 它可以用作探针来研究涉及吡唑衍生物的生物过程。
医学
治疗剂: 正在进行研究,以探索其作为治疗各种疾病的潜在治疗剂,包括癌症和炎症性疾病。
工业
化学合成: 它可以用作合成其他复杂有机分子的中间体。
作用机制
N-{(E)-[3-(4-溴苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-1-(四氢呋喃-2-基)甲胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或参与生物途径的其他蛋白质。该化合物的作用是通过与这些靶标结合介导的,导致其活性的调节以及随后的生物反应。
相似化合物的比较
类似化合物
- N-{(E)-[3-(4-氯苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-1-(四氢呋喃-2-基)甲胺
- N-{(E)-[3-(4-氟苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-1-(四氢呋喃-2-基)甲胺
独特性
N-{(E)-[3-(4-溴苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-1-(四氢呋喃-2-基)甲胺中溴苯基的存在赋予其独特的电子和空间特性,使其有别于其氯苯基和氟苯基类似物。这些差异会影响化合物的反应性、结合亲和力和总体生物活性。
属性
分子式 |
C21H20BrN3O |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine |
InChI |
InChI=1S/C21H20BrN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2 |
InChI 键 |
NPWSIZPOYPNIHD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12164164.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12164165.png)
![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164170.png)
![4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12164173.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)

![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)
![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164226.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)

![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)
